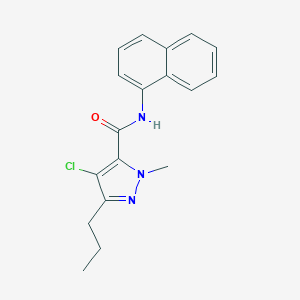
4-chloro-1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide, also known as CPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CPPC belongs to the class of pyrazole carboxamide compounds and has been shown to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 4-chloro-1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide is not fully understood. However, it has been suggested that 4-chloro-1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins that are involved in various disease processes. For example, 4-chloro-1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain.
Biochemical and Physiological Effects:
4-chloro-1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve glucose metabolism. 4-chloro-1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-chloro-1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide in lab experiments is its relatively low toxicity and high solubility in water. This makes it easier to administer and study in vivo. However, one limitation of using 4-chloro-1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide is its relatively short half-life, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on 4-chloro-1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the treatment of cancer, either alone or in combination with other drugs. Finally, there is also interest in investigating the potential use of 4-chloro-1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide as a therapeutic agent for other diseases such as diabetes and inflammatory bowel disease.
Synthesemethoden
4-chloro-1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide can be synthesized through a multi-step process that involves the reaction of 1-naphthylamine with propyl bromide to obtain N-propyl-1-naphthylamine. This intermediate is then reacted with chloroacetyl chloride to obtain 4-chloro-N-propyl-1-naphthylamine-3-acetamide. Finally, this compound is reacted with methyl hydrazinecarboxylate to obtain 4-chloro-1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide.
Wissenschaftliche Forschungsanwendungen
4-chloro-1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. 4-chloro-1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
Produktname |
4-chloro-1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide |
|---|---|
Molekularformel |
C18H18ClN3O |
Molekulargewicht |
327.8 g/mol |
IUPAC-Name |
4-chloro-2-methyl-N-naphthalen-1-yl-5-propylpyrazole-3-carboxamide |
InChI |
InChI=1S/C18H18ClN3O/c1-3-7-15-16(19)17(22(2)21-15)18(23)20-14-11-6-9-12-8-4-5-10-13(12)14/h4-6,8-11H,3,7H2,1-2H3,(H,20,23) |
InChI-Schlüssel |
MGWYMWNIFOQFNG-UHFFFAOYSA-N |
SMILES |
CCCC1=NN(C(=C1Cl)C(=O)NC2=CC=CC3=CC=CC=C32)C |
Kanonische SMILES |
CCCC1=NN(C(=C1Cl)C(=O)NC2=CC=CC3=CC=CC=C32)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(2-Methoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287529.png)
![6-(2,3-Dimethoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287530.png)
![3-Methyl-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287534.png)










